5-Cyclopropoxy-6-formylpicolinamide
CAS No.:
Cat. No.: VC19818643
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 5-cyclopropyloxy-6-formylpyridine-2-carboxamide |
| Standard InChI | InChI=1S/C10H10N2O3/c11-10(14)7-3-4-9(8(5-13)12-7)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14) |
| Standard InChI Key | WMOVDUFKJVZFIS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=C(N=C(C=C2)C(=O)N)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Cyclopropoxy-6-formylpicolinamide belongs to the picolinamide family, distinguished by a pyridine ring substituted at the 5th and 6th positions with cyclopropoxy and formyl groups, respectively. The 2nd position features a carboxamide group, contributing to its hydrogen-bonding capacity and solubility profile. The cyclopropoxy moiety introduces steric strain, which may influence conformational stability and interaction with biological targets .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5-cyclopropyloxy-6-formylpyridine-2-carboxamide |
| Molecular Formula | |
| Molecular Weight | 206.20 g/mol |
| Canonical SMILES | C1CC1OC2=C(N=C(C=C2)C(=O)N)C=O |
| InChI Key | WMOVDUFKJVZFIS-UHFFFAOYSA-N |
The compound’s stereoelectronic properties are defined by the electron-withdrawing formyl group and the electron-donating cyclopropoxy substituent, creating a polarized electronic environment conducive to nucleophilic and electrophilic reactions.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no explicit synthesis protocol for 5-Cyclopropoxy-6-formylpicolinamide is documented, analogous picolinamide derivatives suggest a multi-step approach:
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Pyridine Ring Formation: Initial construction of the pyridine core via condensation reactions, such as the Hantzsch dihydropyridine synthesis or Kröhnke pyridine methodology.
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Functional Group Introduction:
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Cyclopropoxy Installation: Nucleophilic substitution using cyclopropanol under basic conditions.
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Formylation: Vilsmeier-Haack reaction to introduce the formyl group at the 6th position.
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Carboxamide Addition: Hydrolysis of a nitrile intermediate or direct amidation of a carboxylic acid precursor .
Challenges: Steric hindrance from the cyclopropoxy group may impede formylation efficiency, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic agents).
Physicochemical Properties
Solubility and Stability
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | ~1.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| Hazard | Precaution |
|---|---|
| Skin/Eye Irritation | Wear nitrile gloves, goggles |
| Inhalation Risks | Use fume hoods |
| Environmental Toxicity | Avoid aqueous release |
Handling should adhere to GHS guidelines, including P280 (protective gloves/clothing) and P305+P351+P338 (eye exposure response) .
Current Research and Future Directions
Knowledge Gaps
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Synthetic Optimization: Development of high-yield routes using flow chemistry or enzymatic catalysis.
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Biological Screening: In vitro assays against TLRs, kinases, and microbial strains.
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Computational Modeling: QSAR studies to predict ADMET profiles and target affinity .
Industrial Applications
Potential uses span agrochemicals (herbicides) and pharmaceuticals (small-molecule inhibitors). Partnering with biotech firms for lead optimization is a strategic priority .
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